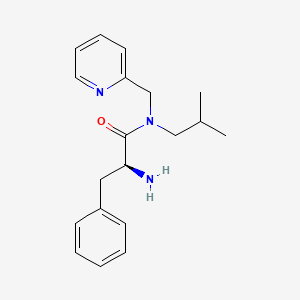![molecular formula C19H20BrNO2 B4070924 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4070924.png)
4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol
Übersicht
Beschreibung
4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is a chemical compound that is widely used in scientific research. This compound is known for its unique properties, which make it useful for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is widely used in scientific research as a tool compound. It is used to study the mechanism of action of various enzymes and receptors. This compound is also used to develop new drugs that target specific receptors and enzymes. The unique properties of this compound make it useful in a variety of research areas, including neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol is not fully understood. However, it is known to interact with specific receptors and enzymes in the body. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine. It also interacts with the sigma-1 receptor, which is involved in various cellular processes, including ion channel regulation and intracellular signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptor or enzyme it interacts with. This compound has been shown to have both stimulatory and inhibitory effects on neurotransmitter release. It also has effects on ion channels and intracellular signaling pathways. The physiological effects of this compound are not fully understood, but it is thought to have an impact on various physiological processes, including mood, cognition, and movement.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol in lab experiments is its unique properties. This compound is highly selective and has a low affinity for other receptors and enzymes. This makes it useful for studying specific receptors and enzymes without interfering with other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments and may require the use of organic solvents.
Zukünftige Richtungen
There are many future directions for research on 4-bromo-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol. One area of interest is the development of new drugs that target specific receptors and enzymes. This compound has been shown to have potential in the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound interacts with specific receptors and enzymes in the body. Additionally, the development of new synthesis methods for this compound could improve its yield and purity, making it more accessible for scientific research.
Eigenschaften
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-15-8-9-18(22)17(12-15)16(14-6-2-1-3-7-14)13-19(23)21-10-4-5-11-21/h1-3,6-9,12,16,22H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHUVPLPPMJCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-quinazolinamine hydrochloride](/img/structure/B4070889.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4070894.png)
![N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4070897.png)
![N-{1,1-dimethyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B4070918.png)
